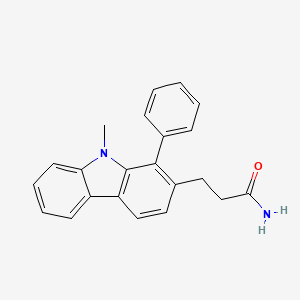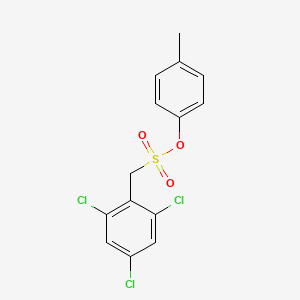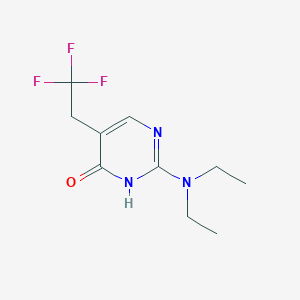![molecular formula C19H20FN3O4 B14203219 6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine CAS No. 917758-96-4](/img/structure/B14203219.png)
6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[3,2-d]pyrimidine core substituted with a 4-fluorophenyl group and two 2-methoxyethoxy groups
Vorbereitungsmethoden
The synthesis of 6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine involves several steps. One common synthetic route starts with the preparation of the pyrido[3,2-d]pyrimidine core, followed by the introduction of the 4-fluorophenyl group and the 2-methoxyethoxy groups. The reaction conditions typically involve the use of appropriate solvents, catalysts, and reagents to achieve the desired product.
Synthesis of Pyrido[3,2-d]pyrimidine Core: The core can be synthesized through a multi-step process involving the condensation of suitable precursors, such as pyridine and pyrimidine derivatives.
Introduction of 4-Fluorophenyl Group: This step often involves a Suzuki-type coupling reaction using 4-fluorophenyl boronic acid and a suitable catalyst.
Addition of 2-Methoxyethoxy Groups:
Analyse Chemischer Reaktionen
6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the 2-methoxyethoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of histone deacetylases (HDACs) and MAP kinase-interacting kinases (Mnks), making it a promising candidate for cancer therapy.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets. As an HDAC and Mnk inhibitor, the compound exerts its effects by inhibiting the activity of these enzymes, leading to changes in the acetylation levels of histones and non-histone proteins. This, in turn, affects gene expression, cell proliferation, differentiation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine can be compared with other similar compounds, such as:
Pyrido[4,3-d]pyrimidines: These compounds share a similar core structure but differ in the substitution patterns and functional groups.
Pyrimido[4,5-d]pyrimidines: These analogs have a different arrangement of nitrogen atoms in the ring system, leading to variations in their chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
917758-96-4 |
|---|---|
Molekularformel |
C19H20FN3O4 |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
6-(4-fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C19H20FN3O4/c1-24-9-11-26-18-17-16(22-19(23-18)27-12-10-25-2)8-7-15(21-17)13-3-5-14(20)6-4-13/h3-8H,9-12H2,1-2H3 |
InChI-Schlüssel |
PGRZWMAQGMANCU-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)F)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


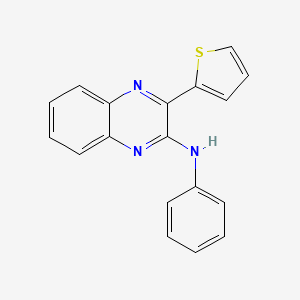
![N-[5-(4-methoxyphenyl)-4-methyl-2-phenylphenyl]benzamide](/img/structure/B14203146.png)
![3-(Octyloxy)-2-(2-{2-[2-(octyloxy)phenoxy]ethoxy}ethoxy)benzaldehyde](/img/structure/B14203153.png)
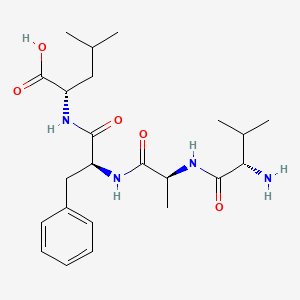
![3-Benzyl-7-(2-oxoethyl)-3-azabicyclo[3.2.1]octane-6-carbaldehyde](/img/structure/B14203160.png)
![1-{3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propyl}piperidine](/img/structure/B14203163.png)
![2-[Bis(2-sulfanylethyl)amino]-4,6-dimethylphenol](/img/structure/B14203166.png)
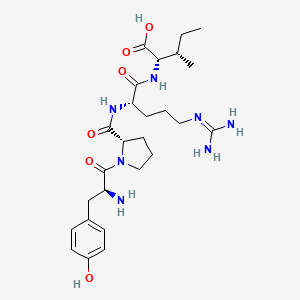
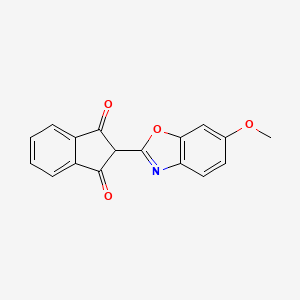
![Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14203192.png)
